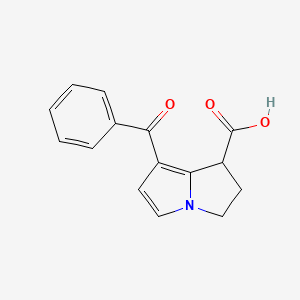

(+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

Description

Properties

IUPAC Name |

7-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)11-6-8-16-9-7-12(13(11)16)15(18)19/h1-6,8,12H,7,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQZRCMKWYHMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1C(=O)O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-68-8 | |

| Record name | 7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R8UQ90JO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of the Malonate Intermediate

The reaction begins with the alkylation of 2-benzoylpyrrole using diethyl malonate in dimethylformamide (DMF) under alkaline conditions. Sodium hydride deprotonates the pyrrole, enabling nucleophilic attack on the malonate’s electrophilic carbon. This yields 2-benzoyl-[3,3-di(ethoxycarbonyl)propyl]pyrrole (Compound IV), a critical intermediate.

Reaction Conditions:

Manganese(III)-Mediated Cyclization

The malonate intermediate undergoes radical cyclization initiated by manganese(III) acetate. This step forms the bicyclic pyrrolizine skeleton through a concerted mechanism involving single-electron transfer (SET).

Optimized Parameters:

| Parameter | Value |

|---|---|

| Initiator | Manganese(III) acetate (1.5 eq) |

| Solvent | Acetic acid |

| Temperature | 50–70°C |

| Reaction Time | 3–6 hours |

| Yield of Cyclized Product | 78–85% |

The product, diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate , is isolated via extraction with ethyl acetate and purified by column chromatography.

Phase Transfer-Catalyzed Cyclization for Industrial Applications

An alternative method described in US6197976B1 employs phase-transfer catalysis (PTC) to enhance reaction efficiency. This approach avoids moisture-sensitive reagents, making it suitable for large-scale production.

Cyclization of Pyrrolylbutanamide

A pyrrolylbutanamide intermediate is cyclized using a strong base (e.g., sodium hydroxide) and a phase-transfer catalyst such as tricaprylylmethylammonium chloride (Aliquat® 336). The reaction proceeds in toluene at 60–80°C, yielding N-alkyl-N-aryl-2,3-dihydro-1H-pyrrolizine-1-carboxamide .

Key Advantages:

-

Reduced Side Reactions: PTC minimizes hydrolysis of ester groups.

-

Scalability: Reactions are conducted in standard reactors without inert atmospheres.

Hydrolysis and Mono-Decarboxylation

The final steps convert the diester intermediate into the target carboxylic acid.

Alkaline Hydrolysis

The diester is treated with aqueous sodium hydroxide in methanol, cleaving both ester groups to form a dicarboxylic acid. Subsequent acidification with hydrochloric acid induces mono-decarboxylation, yielding (±)-7-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.

Conditions and Outcomes:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | 2M NaOH, methanol, reflux | Dicarboxylic acid (95% yield) |

| Decarboxylation | HCl (pH 2–3), 25°C | Target acid (82–88% yield) |

Analytical Characterization of Intermediates and Final Product

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column confirms ≥98% purity using a gradient of acetonitrile/water (0.1% TFA).

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

| Parameter | Radical Cyclization | PTC Method |

|---|---|---|

| Catalyst Cost | High (Mn(III) salts) | Low |

| Solvent Recovery | 80% acetic acid | 95% toluene |

| Waste Generation | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

(+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

(+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group plays a crucial role in binding to the active site of the target, while the pyrrolizine ring system facilitates the overall molecular recognition and binding affinity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Functional Group Variations

Ketorolac differs from other pyrrolizine-based NSAIDs in its substitution pattern. For instance, indomethacin (a structurally related NSAID) contains an indole moiety instead of a benzoyl group, resulting in distinct COX-binding affinities. Key comparisons include:

Ketorolac’s 5-benzoyl group enhances its lipophilicity, enabling rapid tissue penetration compared to diclofenac’s polar phenylacetic acid structure .

Enantiomeric Forms: Activity and Pharmacokinetics

The racemic mixture of ketorolac contrasts with its isolated enantiomers:

| Enantiomer | COX Inhibition (IC₅₀) | Half-Life (hours) | Metabolic Pathway |

|---|---|---|---|

| S-Ketorolac | 0.8 μM (COX-1) | 3.5–9.0 | Hepatic glucuronidation |

| R-Ketorolac | >100 μM (Inactive) | 3.5–9.0 | Renal excretion |

The S-enantiomer is solely responsible for therapeutic effects, while the R-form is pharmacologically inert. Despite this, the racemate remains the standard formulation due to cost-effective synthesis .

Deuterated Derivatives: Ketorolac D5

5-(Benzoyl-2,3,4,5,6-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac D5) is a deuterated analog used in pharmacokinetic and metabolic studies. Key distinctions:

| Property | Ketorolac | Ketorolac D5 |

|---|---|---|

| Isotopic Labeling | None | Deuterium at benzoyl ring |

| Metabolic Stability | Moderate | Enhanced (C-D bond inertia) |

| Primary Use | Therapeutic | Analytical standard |

Deuteration reduces metabolic degradation rates, making Ketorolac D5 valuable for mass spectrometry-based quantification in biological matrices .

Tromethamine Salt Formulation

Ketorolac is often formulated as a tromethamine salt (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) to improve solubility and bioavailability:

The salt form’s enhanced solubility enables parenteral administration, critical for acute pain management .

Research Findings and Clinical Implications

- Cancer-Associated Cachexia (CAC): Ketorolac’s COX inhibition may mitigate CAC-related inflammation, though clinical trials remain ongoing .

- Analgesic Efficacy: Ketorolac’s potency parallels morphine in post-operative pain, with reduced opioid dependence risks .

- Safety Profile: Gastrointestinal toxicity and renal impairment risks limit long-term use compared to COX-2-selective NSAIDs like celecoxib.

Biological Activity

(+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

- Molecular Formula : C15H13NO3

- CAS Number : 1391052-68-8

- Structural Formula : Structure

The compound is believed to exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter cellular signaling and function.

- Receptor Modulation : The compound may interact with specific receptors, influencing processes such as inflammation and cell proliferation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines.

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in preclinical models. It appears to modulate cytokine production and reduce inflammation markers, making it a potential treatment for autoimmune diseases.

Study 1: In Vivo Efficacy in Cancer Models

A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

Study 2: Safety Profile Assessment

In a toxicological assessment, the compound was administered to rats over a prolonged period. Results indicated no significant adverse effects, supporting its safety for potential therapeutic use.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics:

- Half-life : Approximately 5 hours in rat models.

- Bioavailability : High oral bioavailability was observed, suggesting effective systemic delivery.

Q & A

Q. What are the key synthetic pathways for (±)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid?

The compound is synthesized via multi-step reactions involving pyrrolizine ring formation and benzoylation. A common method includes:

- Step 1 : Cyclization of pyrrole derivatives with bromoacetaldehyde under basic conditions to form the dihydro-1H-pyrrolizine scaffold .

- Step 2 : Benzoylation using benzoyl chloride or derivatives in dichloroethane or dimethyl sulfoxide (DMSO) to introduce the 7-benzoyl group .

- Step 3 : Hydrolysis and decarboxylation of intermediates to yield the carboxylic acid moiety .

Experimental Tip: Optimize reaction temperatures (e.g., 150°C for benzoylation) and use TLC to monitor progress .

Q. How is the crystal structure of (±)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Space Group : P2₁/c (monoclinic system).

- Bond Lengths : The benzoyl carbonyl (C=O) bond length is ~1.21 Å, consistent with resonance stabilization.

- Hydrogen Bonding : Carboxylic acid groups form intermolecular H-bonds, stabilizing the lattice .

Data Note: Crystallization is achieved using ethanol/water mixtures at controlled pH (~4–5) .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

- UV-Vis Spectrophotometry : Use λ_max = 245 nm and 312 nm (methanol solvent) with multivariate regression for accuracy .

- HPLC : C18 column, mobile phase = acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v), flow rate = 1.0 mL/min, detection at 313 nm .

- LC-MS/MS : ESI+ mode, m/z 256.1 [M+H]⁺ for quantification in biological matrices .

Validation Metrics: Linearity (r² > 0.999), LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular weights and CAS numbers for related derivatives?

Discrepancies arise from stereoisomerism, salt forms, or impurities. For example:

Q. What strategies are effective for impurity profiling and structural elucidation of process-related derivatives?

Q. How should researchers design experiments to assess COX-1/COX-2 selectivity for this compound?

- In Vitro Assay :

Data Contradiction Analysis

Q. How to address inconsistencies in solubility and logP values across studies?

- Solubility : Reported aqueous solubility ranges from 0.513 g/L (predicted) to 5.13e-01 g/L (experimental) due to pH-dependent ionization (pKa = 3.84) .

- LogP : Discrepancies (2.28–2.66) arise from calculation methods (ACD/Labs vs. experimental shake-flask) .

Resolution: Standardize experimental conditions (pH 7.4 PBS buffer) and validate via HPLC retention time vs. known standards .

Q. Why do stability studies lack data on decomposition products under thermal stress?

Gaps exist due to compound degradation above 160°C (melting point) and limited published thermogravimetric analysis (TGA). Recommendation: Conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.